N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride

Beschreibung

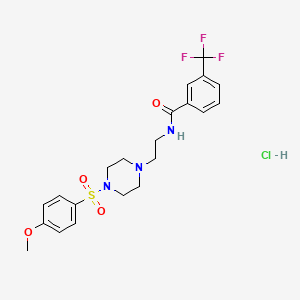

This compound is a piperazine-sulfonyl benzamide derivative with a trifluoromethyl substituent on the benzamide moiety and a 4-methoxyphenyl sulfonyl group on the piperazine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Key structural features include:

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O4S.ClH/c1-31-18-5-7-19(8-6-18)32(29,30)27-13-11-26(12-14-27)10-9-25-20(28)16-3-2-4-17(15-16)21(22,23)24;/h2-8,15H,9-14H2,1H3,(H,25,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFPNTOLJNZSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClF3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperazine ring, a sulfonyl group, and a trifluoromethylbenzamide moiety, which are key to its biological activity. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C23H32N4O4S

- Molecular Weight : Approximately 477.6 g/mol

- Key Functional Groups :

- Piperazine ring

- Sulfonyl group

- Trifluoromethyl group

- Benzamide structure

The presence of these functional groups enhances the compound's solubility and pharmacokinetic properties, making it a promising candidate for drug development.

Neurotransmitter Interaction

Research indicates that compounds with piperazine structures often interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may modulate neurotransmitter functions, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Acetylcholinesterase Inhibition

The compound has been studied for its role as an acetylcholinesterase inhibitor , which prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, derivatives of benzamide structures have shown efficacy against various cancer cell lines, with IC50 values indicating potent cytotoxicity . The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its therapeutic potential in oncology .

The biological activity of this compound is primarily attributed to:

- Receptor Binding : The compound binds to specific neurotransmitter receptors, modulating their activity.

- Enzyme Inhibition : As an acetylcholinesterase inhibitor, it enhances cholinergic signaling by preventing acetylcholine degradation.

- Antitumor Mechanisms : Induction of apoptosis and inhibition of cell proliferation are key mechanisms in its anticancer activity.

Research Findings and Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, molecular weight, and key properties:

Key Findings:

Trifluoromethyl vs. Ethoxy/Pivalamide Substituents :

- The trifluoromethyl group in the target compound increases lipophilicity compared to ethoxy or pivalamide analogs, which may enhance blood-brain barrier penetration .

- Ethoxy and pivalamide groups (–11) reduce steric hindrance but may decrease metabolic stability compared to trifluoromethyl .

The 4-methoxyphenyl sulfonyl group in the target compound balances electronic effects and solubility via sulfonyl electronegativity .

Salt Forms and Physicochemical Properties: Hydrochloride salts (target compound, –11) generally exhibit higher aqueous solubility than free bases .

Synthetic Yields :

- The target compound’s synthesis likely mirrors methods in and , where coupling reactions yield 32–71% depending on substituent complexity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide hydrochloride and related analogs?

Synthesis typically involves coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in aprotic solvents such as THF. For example, piperazine derivatives are functionalized via nucleophilic substitution or amidation, followed by purification via silica gel chromatography. Reaction times (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 molar equivalents of coupling agents) are critical for optimizing yields .

Q. How is structural confirmation achieved for this compound?

1H and 13C NMR spectroscopy are standard for confirming regiochemistry and stereochemistry. Key spectral features include:

- Piperazine protons : δ 2.30–3.20 ppm (multiplet, piperazine CH2 and N–CH2 groups).

- Trifluoromethyl group : 13C signal at δ 120–125 ppm (q, J = 280–300 Hz, CF3).

- Sulfonyl group : 1H NMR δ 7.70–7.90 ppm (d, J = 8.8 Hz, aromatic protons adjacent to sulfonyl).

Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 504.6–538.3 for analogs) .

Q. What purification strategies are effective for isolating the hydrochloride salt form?

Crystallization using ethanol/HCl or THF/HCl mixtures yields dihydrochloride salts. For hygroscopic intermediates, lyophilization or vacuum drying is recommended. Purity (>95%) is confirmed via elemental analysis (C, H, N) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. phenoxy groups) influence physicochemical properties?

- Sulfonyl groups : Increase hydrophilicity and hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO).

- Trifluoromethyl groups : Enhance metabolic stability and lipophilicity (logP increase by ~1.5 units), critical for blood-brain barrier penetration in CNS-targeted studies.

- Piperazine substitution : Methyl or methoxy groups at the 4-position reduce rotational freedom, potentially improving receptor binding selectivity .

Q. What strategies address low yields in dihydrochloride salt formation?

- Optimized stoichiometry : Use 2.2 equivalents of HCl in ethanol to avoid underprotonation.

- Temperature control : Slow cooling (0.1°C/min) from reflux to room temperature promotes crystalline salt formation.

- Counterion screening : Trifluoroacetate or tosylate salts may offer better crystallinity if HCl salts are problematic .

Q. How can enantiomeric purity be validated for chiral intermediates?

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase.

- Optical rotation : Specific rotation values (e.g., [α]25D +60.6° to +76° for diastereomers) confirm configuration .

Q. How do reaction conditions (solvent, temperature) impact coupling efficiency?

- THF vs. DMF : THF reduces side reactions (e.g., racemization) but requires longer reaction times (12–18 hours).

- Temperature : Reactions at 0°C minimize epimerization, while room temperature accelerates coupling (see table below).

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| THF, 0°C, 24 h | 48 | 95 | |

| DMF, RT, 12 h | 72 | 88 |

Q. What analytical methods resolve discrepancies in NMR data for structurally similar analogs?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., piperazine CH2 vs. benzamide CH2).

- Variable-temperature NMR : Resolves dynamic effects (e.g., hindered rotation of sulfonyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.